molecular formula C12H18Cl2N4 B1407622 3-Methyl-2-piperidin-4-yl-3H-imidazo[4,5-b]pyridinehydrochloride CAS No. 1417569-77-7

3-Methyl-2-piperidin-4-yl-3H-imidazo[4,5-b]pyridinehydrochloride

Cat. No. B1407622
M. Wt: 289.2 g/mol
InChI Key: OPFXDZIUUKKOPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-Methyl-2-piperidin-4-yl-3H-imidazo[4,5-b]pyridinehydrochloride” belongs to the class of imidazopyridines . Imidazopyridines are known to play a crucial role in numerous disease conditions due to their structural resemblance with purines . They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .


Synthesis Analysis

The synthesis of imidazopyridines involves various methods. For instance, 5-bromopyridine-2,3-diamine reacted with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo [4,5-b]pyridine . The reaction of the latter compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers compounds .


Molecular Structure Analysis

The molecular structure of imidazopyridines was elucidated on the basis of different spectral data (1H NMR, 13C NMR), X-Ray diffraction and theoretical study using the DFT method . Hirshfeld surface analysis was used to determine the intermolecular interactions responsible for the stabilization of the molecule .


Chemical Reactions Analysis

The alkylation reaction of the compound gives, each time, two regioisomers, N3 and N4; in the case of ethyl bromoactate, the reaction gives, at the same time, the three N1, N3 and N4 regioisomers .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be predicted using computational methods. For instance, the density of a similar compound was predicted to be 1.55±0.1 g/cm3 .

Scientific Research Applications

Certainly! Let’s delve into the scientific research applications of 3-Methyl-2-piperidin-4-yl-3H-imidazo[4,5-b]pyridinehydrochloride . This compound belongs to the imidazole family, which is a five-membered heterocyclic moiety with diverse chemical and biological properties . Here are six unique applications:

  • Antimicrobial Activity

    • Methods : Synthesis of novel imidazo[4,5-b]pyridine derivatives involves using dimethylformamide (DMF), potassium carbonate (K~2~CO~3~), and tetrabutylammonium bromide (t-BAB) under specific conditions .
    • Results : These derivatives exhibit antibacterial properties, making them promising candidates for combating infectious diseases .
  • Anti-Inflammatory Effects

    • Results : Potential anti-inflammatory activity, although further studies are needed .
  • Antitumor Potential

    • Results : Some imidazole compounds exhibit cytotoxicity against tumor cells, warranting further investigation .
  • Antiviral Properties

    • Results : Promising antiviral activity, but clinical trials are necessary .
  • Antiulcer Effects

    • Results : Some imidazole derivatives exhibit gastroprotective effects .
  • Antiprotozoal Activity

    • Results : Evidence of antiprotozoal efficacy, particularly against certain parasites .

properties

IUPAC Name

3-methyl-2-piperidin-4-ylimidazo[4,5-b]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4.2ClH/c1-16-11(9-4-7-13-8-5-9)15-10-3-2-6-14-12(10)16;;/h2-3,6,9,13H,4-5,7-8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFXDZIUUKKOPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC2=C1N=CC=C2)C3CCNCC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-piperidin-4-yl-3H-imidazo[4,5-b]pyridinehydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-2-piperidin-4-yl-3H-imidazo[4,5-b]pyridinehydrochloride
Reactant of Route 2
Reactant of Route 2
3-Methyl-2-piperidin-4-yl-3H-imidazo[4,5-b]pyridinehydrochloride
Reactant of Route 3
Reactant of Route 3
3-Methyl-2-piperidin-4-yl-3H-imidazo[4,5-b]pyridinehydrochloride
Reactant of Route 4
Reactant of Route 4
3-Methyl-2-piperidin-4-yl-3H-imidazo[4,5-b]pyridinehydrochloride
Reactant of Route 5
Reactant of Route 5
3-Methyl-2-piperidin-4-yl-3H-imidazo[4,5-b]pyridinehydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-Methyl-2-piperidin-4-yl-3H-imidazo[4,5-b]pyridinehydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.